![molecular formula C11H8F2INO2 B597594 Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate CAS No. 1334499-90-9](/img/structure/B597594.png)
Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H8F2INO2 . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Molecular Structure Analysis
The molecular structure of Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate can be analyzed based on its molecular formula C11H8F2INO2 . The indole molecule has seven positions to accommodate different substitutions, and sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .Scientific Research Applications
Antiviral Agents
Indole derivatives have been identified as potent antiviral agents. Specifically, compounds like 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and other viruses . The structural similarity suggests that Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate could be synthesized and tested for antiviral properties, potentially contributing to the development of new antiviral medications.
Anti-inflammatory Applications
The indole nucleus is present in many bioactive compounds with anti-inflammatory properties. Given the biological activity of indole derivatives, Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate may serve as a precursor or active agent in the synthesis of new anti-inflammatory drugs .
Anticancer Research
Indole derivatives are known to play a significant role in cancer treatment. They can act as inhibitors for various cancer cell lines and are involved in the synthesis of compounds with antiproliferative effects against human leukemia cells . Research into Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate could uncover new pathways for cancer therapy.
Antimicrobial Activity
The indole scaffold is associated with antimicrobial activity. This includes potential applications in combating bacterial, fungal, and protozoal infections. Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate could be investigated for its efficacy as an antimicrobial agent .
Enzyme Inhibition
Indole derivatives have been used as inhibitors for various enzymes, such as indoleamine 2,3-dioxygenase (IDO) and human reticulocyte 15-lipoxygenase-1 . Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate may have potential as an enzyme inhibitor, which is crucial for understanding disease mechanisms and developing therapeutic agents.
Neuropharmacological Applications
Indoles are integral to neuropharmacology, with applications ranging from neuroprotection to the treatment of neurodegenerative diseases. The pharmacological activity of Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate in this domain could be explored, potentially leading to breakthroughs in neurological treatments .
Mechanism of Action
Target of Action
Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma. They interact with the host and maintain intestinal homeostasis, impact liver metabolism, and the immune response.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities of indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2INO2/c1-2-17-11(16)10-8(14)6-3-5(12)4-7(13)9(6)15-10/h3-4,15H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSHVVLTGACSTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721013 |
Source
|
Record name | Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate | |
CAS RN |
1334499-90-9 |
Source
|
Record name | Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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